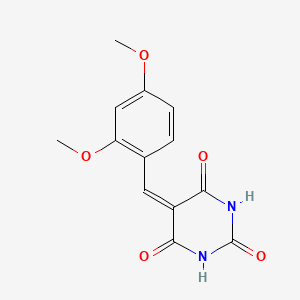
N-(4-(3-methoxyazetidin-1-yl)phenyl)-6-(trifluoromethyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(3-methoxyazetidin-1-yl)phenyl)-6-(trifluoromethyl)nicotinamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has been developed to treat non-small cell lung cancer (NSCLC). Its unique chemical structure and potent inhibitory activity against mutant EGFRs make it a promising therapeutic agent for patients with advanced NSCLC.
Aplicaciones Científicas De Investigación
Antiprotozoal Applications
N-(4-(3-methoxyazetidin-1-yl)phenyl)-6-(trifluoromethyl)nicotinamide and its derivatives have shown potent activity against protozoal infections. For instance, certain analogues of this compound demonstrated significant in vitro activity against Trypanosoma b.rhodesiense and Plasmodium falciparum. In vivo, some compounds were curative in a mouse model for T. b. r. at low oral dosages, indicating their potential as antiprotozoal agents (Ismail et al., 2003).
Antibacterial Properties
Derivatives of this compound have been synthesized and evaluated for their antibacterial properties. One study presented a series of substituted pyrido[2,3-d]pyrimidin-4(3H)-one derivatives prepared from similar nicotinamides, with certain compounds showing promising antibacterial activity against both Gram-positive and Gram-negative bacteria (Bheemanapalli et al., 2008).
Anticancer Potential
This compound and its analogues have been investigated for their anticancer properties. For example, N-phenyl nicotinamides, a class related to the mentioned compound, were identified as potent inducers of apoptosis in breast cancer cells. These compounds showed the ability to arrest cells in the G2/M phase of the cell cycle and induce apoptosis, suggesting their potential as novel anticancer agents (Cai et al., 2003).
Antimicrobial and Antifungal Effects
Nicotinamide derivatives have been explored for their antimicrobial and antifungal efficacy. Certain compounds demonstrated comparable effects to standard drugs, suggesting their utility in treating infections caused by bacteria and fungi (Patel & Shaikh, 2010).
Role in Tuberculosis Treatment
Derivatives of the compound have been synthesized and tested for their potential in treating tuberculosis. These derivatives have been screened against Mycobacterium tuberculosis strains and have shown significant activity, indicating their potential role in developing new treatments for this challenging disease (Patel et al., 2014).
Propiedades
IUPAC Name |
N-[4-(3-methoxyazetidin-1-yl)phenyl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O2/c1-25-14-9-23(10-14)13-5-3-12(4-6-13)22-16(24)11-2-7-15(21-8-11)17(18,19)20/h2-8,14H,9-10H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVOPBHHLIIOOBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(C1)C2=CC=C(C=C2)NC(=O)C3=CN=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


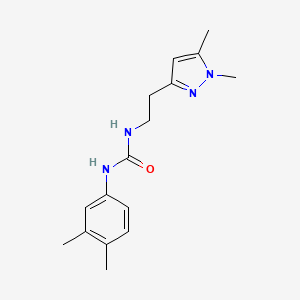
![[1-(1H-Imidazol-1-ylmethyl)propyl]amine dihydrochloride](/img/no-structure.png)

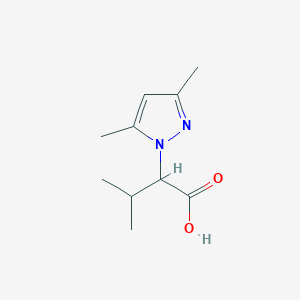
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(6-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2625245.png)
![N-{[6-(morpholin-4-yl)pyridin-2-yl]methyl}prop-2-enamide](/img/structure/B2625246.png)
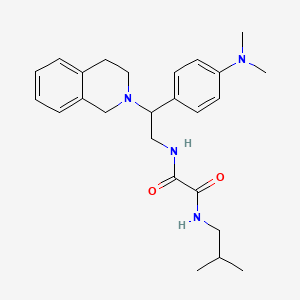
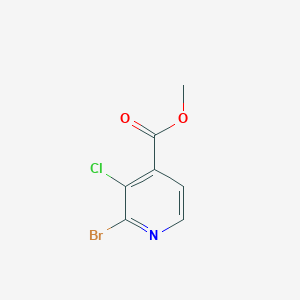
![1-[(2-Methylpropan-2-yl)oxycarbonyl]azocane-5-carboxylic acid](/img/structure/B2625251.png)
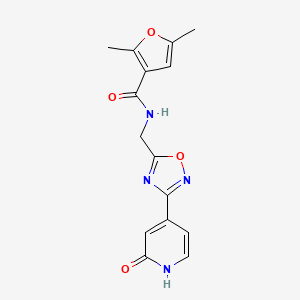
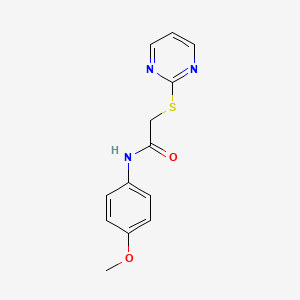
![Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxybutanoate](/img/structure/B2625257.png)
